N-(4-chlorophenyl)cyclopropanecarboxamide
Description
Contextualization within Cyclopropane-Containing Bioactive Molecules
The cyclopropane (B1198618) ring, a three-membered carbocycle, is a unique structural motif in organic chemistry. nih.gov Its inherent ring strain and distinct electronic properties impart unusual reactivity and conformational rigidity to molecules that contain it. nih.gov Historically found in a variety of natural products, the cyclopropane moiety is now recognized as a valuable component in the design of bioactive compounds. nih.gov Its incorporation can lead to a range of biological activities, including enzyme inhibition, as well as antimicrobial, antiviral, and antitumor properties. nih.gov The rigid structure of the cyclopropane ring can also be used to constrain the conformation of a molecule, which can be advantageous for achieving specific interactions with biological targets. nih.gov
Rationale for Academic Investigation of N-(4-chlorophenyl)cyclopropanecarboxamide and its Derivatives
The academic investigation into this compound and its derivatives is driven by the promising biological activities observed in structurally related compounds. The core structure combines the unique properties of the cyclopropane ring with a 4-chlorophenyl group, a common substituent in pharmacologically active molecules. The presence of the chlorine atom can influence the compound's metabolic stability and its binding affinity to target proteins.
A significant rationale for the investigation of this class of compounds stems from their potential as kinase inhibitors. For instance, derivatives of N-phenylcyclopropanecarboxamide have been explored as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer progression. wikipedia.orgnih.gov The development of small-molecule inhibitors for such targets is a major focus in medicinal chemistry. nih.govwikipedia.org
Furthermore, the amide linkage in this compound provides a key site for molecular interactions and a platform for synthetic modification. Researchers have synthesized libraries of related amide derivatives to explore their therapeutic potential across various disease areas.
Overview of Key Research Areas Explored for the Compound
Research surrounding this compound and its analogs has spanned several key areas of biological investigation. These explorations are largely centered on the potential therapeutic applications of this chemical scaffold.
One of the most prominent research areas is in oncology , with a particular focus on the development of c-Met kinase inhibitors. wikipedia.orgnih.gov Aberrant c-Met signaling is a known driver in various cancers, making it an attractive therapeutic target. nih.gov The investigation of N-aryl cyclopropanecarboxamides in this context aims to identify potent and selective inhibitors.
Another significant field of study is in infectious diseases . Derivatives of this compound have been evaluated for their antiviral and antibacterial activities. For example, related compounds have been synthesized and tested against viruses like the tobacco mosaic virus and various bacterial strains. nih.govresearchgate.net
The anti-inflammatory properties of this class of compounds also represent a key research avenue. The potential to modulate inflammatory pathways makes these molecules interesting candidates for the development of new anti-inflammatory agents.
The following table provides a summary of the primary research areas for this compound and its derivatives, along with the targeted biological activities.
| Research Area | Targeted Biological Activity | Rationale |
| Oncology | c-Met Kinase Inhibition | The c-Met pathway is often dysregulated in cancer, and its inhibition can impede tumor growth and metastasis. wikipedia.orgnih.gov |
| Infectious Diseases | Antiviral, Antibacterial | The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. nih.govresearchgate.net |
| Inflammation | Anti-inflammatory | Chronic inflammation is a key factor in many diseases, creating a need for novel anti-inflammatory therapies. |
Structure
3D Structure
Properties
CAS No. |
14372-01-1 |
|---|---|
Molecular Formula |
C10H10ClNO |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
N-(4-chlorophenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C10H10ClNO/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2H2,(H,12,13) |
InChI Key |
YIFUPROJAQGGGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of N 4 Chlorophenyl Cyclopropanecarboxamide Derivatives
Impact of Substituents on Biological Activities
The biological activity of N-(4-chlorophenyl)cyclopropanecarboxamide derivatives can be significantly altered by the introduction of various substituents at different positions on the molecule. These modifications can affect the compound's electronic properties, lipophilicity, and steric profile, all of which play a role in its interaction with biological targets.
Phenyl Ring Substitutions (e.g., Halogenation, Methoxy (B1213986) Groups)
The phenyl ring of this compound is a key site for modification. The nature and position of substituents on this ring can have a profound impact on the compound's biological activity.
Studies on related 1-phenylcyclopropane carboxamide derivatives have shown that the presence of electron-donating groups, such as methyl and methoxy groups, on the phenyl ring can lead to higher yields in certain synthetic reactions. nih.gov Conversely, the presence of electron-withdrawing groups, like fluoro and chloro groups, has been associated with lower yields in similar reactions. nih.gov
In the context of antimicrobial activity, the introduction of halogens (F, Cl, Br) to the benzene (B151609) ring of cyclopropane-containing amide derivatives has been shown to be beneficial for improving antibacterial activity when compared to methoxy groups, which are electron-donating. The position of the halogen substituent also plays a role; for instance, introducing a halogen at the 2-position of the benzene ring has demonstrated better antibacterial activity against S. aureus and E. coli than substitution at the 4-position.
The following table summarizes the impact of various phenyl ring substitutions on the activity of cyclopropanecarboxamide (B1202528) derivatives based on findings from related studies.
| Substitution | Position | Effect on Activity |
| Halogen (F, Cl, Br) | 2-position | Increased antibacterial activity |
| Halogen (F, Cl, Br) | 4-position | Less effective than 2-position substitution |
| Methoxy | - | Generally less effective than halogen substitution for antibacterial activity |
| Data derived from studies on analogous cyclopropane-containing amide derivatives. |
Cyclopropane (B1198618) Ring Modifications
The cyclopropane ring is a unique structural feature that imparts rigidity and specific conformational properties to the molecule. nih.gov Its three-membered ring structure creates significant ring strain, which can influence the molecule's reactivity and binding affinity to biological targets. researchgate.net Modifications to this ring, such as the introduction of substituents, can alter these properties and, consequently, the biological activity.
The cyclopropane moiety is found in a wide array of biologically active natural products and synthetic compounds, where it often contributes to enhanced potency and metabolic stability. nih.govresearchgate.net For instance, the rigid conformation conferred by the cyclopropane ring can help to lock the molecule into a bioactive conformation, leading to a more favorable interaction with its target. While specific studies detailing modifications to the cyclopropane ring of this compound are limited, the general importance of this ring in conferring biological activity is well-established in medicinal chemistry. researchgate.netepa.gov Further research into substituted cyclopropane analogs of this specific compound could yield derivatives with improved biological profiles.
Amide Nitrogen Substitutions
In related chemical series, such as N-substituted derivatives of 4-piperidinyl benzilate, substitutions on the nitrogen atom have been shown to significantly impact receptor binding affinity. For example, N-substitution with small alkyl groups like methyl or ethyl can increase affinity, while larger groups like n-propyl or isopropyl can drastically decrease it. ijpsr.com Interestingly, bulky aromatic substitutions such as benzyl (B1604629) or phenethyl groups were well-tolerated and, in some cases, led to high affinity. ijpsr.com These findings suggest that the region around the nitrogen atom can accommodate specific types of substituents, and that both steric bulk and the nature of the substituent (alkyl vs. aryl) are critical factors.
While direct N-substitution studies on this compound are not extensively reported, these analogous findings provide a basis for predicting how such modifications might influence its biological activity. The synthesis of N-alkylated and N-arylated derivatives of this compound would be a valuable area of investigation to further elucidate the SAR of this compound class.
Conformational Analysis and Steric Effects in Activity Modulation
The three-dimensional shape, or conformation, of a molecule is critical for its biological activity, as it dictates how well the molecule can fit into the binding site of its biological target. The this compound scaffold, with its rigid cyclopropane ring and rotatable bonds, can adopt various conformations.
Conformational analysis of related molecules has highlighted the importance of the spatial arrangement of the different molecular fragments. nih.gov For example, in conformationally constrained analogs of a similar compound containing a 4-chlorophenyl group, structural modifications that restricted the rotation of the aryl rings led to reduced affinity and potency. nih.gov This suggests that either the constrained conformation was not optimal for receptor binding or that the introduction of steric bulk resulted in unfavorable interactions with the receptor. nih.gov
Pharmacophore Elucidation and Design Principles for Bioactivity
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. The elucidation of a pharmacophore for a series of active compounds provides a rational basis for the design of new, potentially more potent, derivatives.
Based on the structure-activity relationships discussed, a hypothetical pharmacophore for this compound derivatives can be proposed. The key features would likely include:
A hydrophobic aromatic region: Represented by the substituted phenyl ring. The nature and position of substituents are critical for modulating activity.
A rigid hydrophobic core: The cyclopropane ring, which helps to properly orient the other functional groups.
A hydrogen bond donor/acceptor unit: The amide linkage, which can participate in hydrogen bonding interactions with the target. The nitrogen atom's substitution pattern can influence this interaction.
The design principles for enhancing the bioactivity of this compound derivatives would involve systematically modifying these pharmacophoric features. For example, exploring a wider range of halogen and alkoxy substituents on the phenyl ring could lead to improved interactions. Similarly, introducing small, well-chosen substituents on the cyclopropane ring could fine-tune the molecule's conformation. Finally, strategic substitutions on the amide nitrogen could optimize hydrogen bonding and steric interactions within the binding site.
Computational and Theoretical Chemistry Approaches in N 4 Chlorophenyl Cyclopropanecarboxamide Research
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a protein. These methods are instrumental in drug discovery and development.
Ligand-Protein Interaction Profiling
Ligand-protein interaction profiling aims to identify and characterize the binding interactions between a ligand, such as N-(4-chlorophenyl)cyclopropanecarboxamide, and its protein target. nih.govnih.gov This involves analyzing the types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov
For instance, in studies of related compounds, docking simulations have revealed that derivatives can form hydrogen bonds and hydrophobic interactions with the active site residues of their target enzymes. nih.gov This detailed understanding of the interaction profile is crucial for explaining the compound's mechanism of action and for designing modifications to enhance its binding affinity.
Prediction of Binding Modes and Affinities
Molecular docking simulations are employed to predict the preferred orientation (binding mode) of a ligand when it binds to a protein, as well as the strength of this interaction (binding affinity). nih.govnih.gov Computational tools like AutoDock are often used to perform these calculations. samipubco.com The predicted binding affinity is typically expressed as a docking score, with more negative values indicating a stronger interaction. researchgate.net
The accuracy of these predictions is critical, especially for proteins with large and flexible active sites, such as cytochrome P450s. nih.gov In such cases, multiple docking solutions and subsequent molecular dynamics simulations may be necessary to obtain a more reliable prediction of the binding mode and affinity. nih.govresearchgate.net The insights gained from these predictions can guide the synthesis of new derivatives with improved binding characteristics. researchgate.net
| Parameter | Description | Significance |
| Docking Score | A numerical value representing the predicted binding affinity between a ligand and a protein. | Lower scores generally indicate stronger binding. |
| Binding Mode | The predicted three-dimensional orientation of the ligand within the protein's binding site. | Determines the specific interactions between the ligand and protein residues. |
| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Crucial for the specificity and stability of ligand-protein complexes. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | A major driving force for ligand binding. |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net
Descriptor Development and Model Validation
The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. researchgate.net These can include constitutional, topological, geometrical, and electronic descriptors. researchgate.net Once a set of descriptors is generated, statistical methods like multiple linear regression are used to build a model that correlates these descriptors with the observed biological activity. researchgate.net
The reliability of a QSAR model is assessed through rigorous validation procedures. nih.goveuropa.eu Internal validation techniques, such as leave-one-out cross-validation, and external validation using a separate test set of compounds are essential to ensure the model's predictive power. frontiersin.org Key statistical parameters used for validation include the coefficient of determination (R²) and the predictive squared correlation coefficient (Q²). researchgate.net
Predictive Modeling for Biological Activity
A validated QSAR model can be used to predict the biological activity of new, unsynthesized compounds. nih.gov This predictive capability is highly valuable in drug discovery as it allows for the virtual screening of large chemical libraries to identify promising candidates for synthesis and further testing. nih.govmdpi.com By analyzing the descriptors that are most influential in the QSAR model, researchers can gain insights into the structural features that are either beneficial or detrimental to the desired biological activity. frontiersin.org This information is then used to guide the design of new molecules with enhanced potency.
| QSAR Parameter | Description | Typical Value for a Good Model |
| R² (Coefficient of Determination) | A measure of how well the model fits the training set data. | > 0.6 |
| Q² (Cross-validated R²) | A measure of the model's internal predictive ability. | > 0.5 |
| External R² (pred_r²) | A measure of the model's predictive ability for an external test set. | > 0.6 |
Conformational Landscape Exploration and Energetic Analysis
Understanding the conformational flexibility of a molecule is crucial for comprehending its biological activity. Conformational analysis explores the different spatial arrangements of a molecule's atoms that can be achieved through the rotation of single bonds.
Computational methods are used to map the conformational landscape of a molecule, identifying the low-energy, stable conformations that are most likely to exist. nih.gov This exploration can reveal the specific conformations that are responsible for binding to a biological target. Energetic analysis provides the relative energies of these different conformations, allowing for the determination of the most stable and, therefore, most populated conformations. This information can be critical for understanding how the molecule interacts with its biological target and can inform the design of more rigid analogs that are "pre-organized" for binding, potentially leading to increased affinity and selectivity. nih.gov
Pharmacological and Biological Research of N 4 Chlorophenyl Cyclopropanecarboxamide and Its Preclinical Analogs
Anticancer and Antiproliferative Activities
Derivatives and analogs of N-(4-chlorophenyl)cyclopropanecarboxamide have demonstrated notable potential as anticancer and antiproliferative agents in preclinical studies. Research has primarily focused on their ability to induce cytotoxicity in various cancer cell lines and their selectivity for cancer cells over normal, healthy cells.
In Vitro Cytotoxic Effects on Cancer Cell Lines (e.g., U937, MCF7, HCT116)
Analogs of this compound have shown cytotoxic effects against a variety of human cancer cell lines. For instance, N-(4-chlorophenyl)-1H-indole-2-carboxamide, an indole-based analog, was found to inhibit the proliferation of Saos-2 osteosarcoma cells in a manner dependent on both dose and time researchgate.net.
Another analog, N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide, exhibited potent cytotoxic activity against several tumor cell lines, including human breast cancer (MCF-7), colon cancer (HCT), liver cancer (HEPG-2), and prostate cancer (PC-3) journalajbgmb.com. Similarly, a series of B, C, and E-ring-truncated deguelin analogues were evaluated for their inhibitory properties against A549 lung cancer, HCT116 colorectal cancer, and MCF-7 breast cancer cells nih.gov.
The table below summarizes the cytotoxic activities of selected analogs against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | Activity Measurement | Result |
| N-(4-chlorophenyl)-1H-indole-2-carboxamide | Saos-2 (Osteosarcoma) | Antiproliferative Activity | Dose and time-dependent inhibition researchgate.net |
| N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide | MCF-7 (Breast), HCT (Colon), HEPG-2 (Liver), PC-3 (Prostate) | Cytotoxicity | Potent activity observed journalajbgmb.com |
| BCE-ring-truncated deguelin analogues | HCT116 (Colorectal), MCF-7 (Breast) | Inhibitory Properties | Evaluated via MTT assay nih.gov |
Evaluation of Selectivity towards Normal Cells
A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing normal cells. Research into analogs of this compound has shown promising results in this area.
Strategies such as "cyclotherapy" aim to exploit the differences between normal and tumor cells, for instance by using a drug to arrest normal cells in a specific phase of the cell cycle, thereby protecting them from a second drug that targets only proliferating (cancer) cells nih.govoncotarget.com. Studies have shown that activation of the p53 pathway can protect normal cells from the toxicity of certain chemotherapy drugs nih.gov. While not directly testing this compound, these principles guide the evaluation of its analogs. For example, the natural compound sulforaphane has been shown to increase the cytotoxicity of chemotherapy drugs towards cancer stem cells while being nontoxic to normal human fibroblasts nih.gov. This highlights the therapeutic potential of compounds that can selectively eliminate cancer cells without causing significant harm to healthy tissues oncotarget.comnih.gov.
Antimicrobial Properties
The N-(4-chlorophenyl)carboxamide structure and its cyclopropane-containing analogs have been investigated for their potential to combat microbial infections. These studies have revealed a spectrum of activity against various bacteria and fungi, including drug-resistant strains.
Antibacterial Activity (e.g., Gram-positive, Gram-negative strains)
The core structure of this compound is found in various analogs that exhibit antibacterial properties. The presence of a cyclopropane (B1198618) ring is considered beneficial, as it can enhance metabolic stability and improve efficacy nih.gov.
In one study, a series of amide derivatives containing a cyclopropane moiety were synthesized and tested. The analog 2-(4-Chlorophenyl)-N-(p-tolyl)cyclopropane-1-carboxamide (F49) showed some antibacterial activity against the Gram-positive bacterium Staphylococcus aureus, with a minimum 80% inhibition concentration (MIC80) of 128 μg/mL nih.gov. Another related compound, 4-(4-chlorophenyl) pyridine, identified from plant extracts, demonstrated inhibitory activity against both Gram-positive (Clostridium perfringens) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria phytojournal.com.
Furthermore, pyrazine carboxamide derivatives, which are structural analogs, have also been synthesized and tested. Specifically, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives showed antibacterial activity against extensively drug-resistant Salmonella Typhi, a Gram-negative bacterium mdpi.com.
The table below summarizes the antibacterial activity of selected analogs.
| Compound/Analog | Bacterial Strain | Type | Activity (MIC80/Inhibition Zone) |
| 2-(4-Chlorophenyl)-N-(p-tolyl)cyclopropane-1-carboxamide (F49) | Staphylococcus aureus | Gram-positive | 128 μg/mL nih.gov |
| 4-(4-chlorophenyl) pyridine | Clostridium perfringens | Gram-positive | Inhibition zone observed phytojournal.com |
| 4-(4-chlorophenyl) pyridine | Pseudomonas aeruginosa | Gram-negative | Inhibition zone observed phytojournal.com |
| 4-(4-chlorophenyl) pyridine | Escherichia coli | Gram-negative | Inhibition zone observed phytojournal.com |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | Salmonella Typhi (XDR) | Gram-negative | MIC of 6.25 mg/mL mdpi.com |
Antifungal Activity
The antifungal potential of this compound analogs has also been a subject of investigation. Studies have primarily focused on their efficacy against Candida species, which are common opportunistic fungal pathogens frontiersin.org.
Research on cyclopropane-containing amide derivatives showed that several compounds possessed activity against Candida albicans. Specifically, nine compounds from this series demonstrated moderate activity against C. albicans nih.gov. In a separate study, N-(4-halobenzyl)amides, which share structural similarities, were tested against various Candida species. Five of these compounds inhibited the tested Candida strains, with one analog showing stronger activity against C. krusei than the standard antifungal drug fluconazole nih.gov. The compound 4-(4-chlorophenyl) pyridine also showed an inhibition zone against the fungus Aspergillus niger phytojournal.com.
The table below presents the antifungal activities of these related compounds.
| Compound/Analog | Fungal Strain | Activity (MIC/Inhibition Zone) |
| Cyclopropane amide derivatives | Candida albicans | Moderate activity reported for 9 compounds nih.gov |
| N-(4-halobenzyl)amide (compound 16) | Candida krusei ATCC 14243 | MIC = 7.8 µg/mL nih.gov |
| N-(4-halobenzyl)amide (compound 16) | Fluconazole-resistant Candida strains | MIC = 85.3–341.3 µg/mL nih.gov |
| 4-(4-chlorophenyl) pyridine | Aspergillus niger | Inhibition zone observed phytojournal.com |
Antitubercular Activity (e.g., Mycobacterium tuberculosis H37Rv)
Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, driving the search for new therapeutic agents preprints.orgresearchgate.netnih.gov. While direct studies on this compound are limited, research on its close structural analogs has shown promising antitubercular activity.
A study on chlorinated N-phenylpyrazine-2-carboxamides, which are analogs, revealed significant activity against the virulent H37Rv strain of Mycobacterium tuberculosis. One of the most effective compounds in this series was 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide . This compound demonstrated a 65% inhibition of M. tuberculosis H37Rv at a concentration of 6.25 μg/mL. This finding suggests that the N-(4-chlorophenyl)carboxamide scaffold is a valuable starting point for the development of novel antitubercular agents.
Enzyme Modulation and Inhibition
Research into the pharmacological profile of this compound and its analogs has explored their interactions with various enzymes, revealing a range of activities from targeted inhibition to a lack of significant interaction. This section details the findings related to their effects on key enzymes.
Cytochrome P450 Enzyme Interaction (e.g., CYP1A2 Inhibition)
Currently, there is a lack of direct scientific evidence documenting the interaction of this compound with cytochrome P450 enzymes, including CYP1A2. However, studies on structurally related compounds offer some insights into potential metabolic pathways. For instance, a compound featuring a 4,5-dihydropyrazole-1-carboxylic acid-[(4-chlorophenyl)-amide] scaffold has been shown to undergo bioactivation mediated by cytochrome P450 enzymes. Specifically, P450 3A4 and 2C9 were identified as the primary enzymes responsible for the metabolism of this related compound in human liver microsomes nih.gov. These findings suggest that compounds containing the (4-chlorophenyl)amide moiety may be substrates for CYP enzymes, although the specific interactions of this compound with CYP1A2 remain to be elucidated through direct investigation.
c-MET Kinase Inhibition
There is currently no scientific literature available to suggest that this compound acts as an inhibitor of c-Met kinase. The c-Met receptor tyrosine kinase is a known target in cancer therapy, and numerous small molecule inhibitors have been developed wikipedia.orgcancer.govnih.govresearchgate.net. These inhibitors typically possess distinct structural motifs that enable high-affinity binding to the kinase domain of the receptor nih.govresearchgate.net. The chemical structure of this compound does not correspond to the known pharmacophores of established c-Met inhibitors. Therefore, it is not considered a c-Met kinase inhibitor based on available data.
Ketol-Acid Reductoisomerase Inhibition
Ketol-acid reductoisomerase (KARI) is a crucial enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, making it a target for herbicides and antimicrobial agents. While direct studies on the inhibitory activity of this compound against KARI are not available, research has been conducted on other cyclopropane-containing compounds. For example, a series of N′-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas, which include a cyclopropane ring and in some analogs a 4-chlorophenyl group, have been designed and synthesized as potential KARI inhibitors tandfonline.comtandfonline.com. These studies suggest that the cyclopropane moiety can be a key structural feature for KARI inhibition tandfonline.comtandfonline.com. One particular compound, N′-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-N-cyclopropyformyl-thiourea, was synthesized and characterized, though its specific inhibitory activity against KARI was not detailed in the available literature tandfonline.comtandfonline.com. The research into these related compounds indicates the potential for cyclopropanecarboxamide (B1202528) derivatives to interact with KARI, but further investigation is required to determine if this compound itself possesses such activity.
Fungal Scytalone Dehydratase Inhibition (for Carpropamide)
Carpropamide, a compound structurally related to this compound, is a well-established and potent inhibitor of fungal scytalone dehydratase. This enzyme is a key component in the melanin biosynthesis pathway of phytopathogenic fungi like Pyricularia oryzae, the causative agent of rice blast disease nih.govresearchgate.net. The inhibition of scytalone dehydratase by carpropamide is a "tight-binding" interaction, and its structural basis has been elucidated through cryogenic X-ray crystal structure analysis nih.gov.
The binding of carpropamide to the enzyme's hydrophobic cavity is stabilized by several key interactions:
A hydrogen bond forms between a chlorine atom on the dichloromethylethylcyclopropane ring of carpropamide and the Asn-131 residue of the enzyme nih.gov.
The (chlorophenyl)ethyl group of carpropamide establishes strong contacts with Val-75 and participates in the formation of an aromatic cluster with four other aromatic residues within the enzyme (Tyr-50, Phe-53, Phe-158, and Phe-162) nih.gov.
Two water molecules that are hydrated to the carboxamide group of carpropamide form further hydrogen bonds with Tyr-30, Tyr-50, His-85, and His-110 nih.gov.
These interactions, particularly those with the C-terminal phenylalanine residues, cause the C-terminal region of the enzyme to enclose the inhibitor, securing it within the cavity nih.gov. The stereochemistry of carpropamide is crucial for its potent inhibitory activity, with the (1S, 3R, 1′R) isomer being the most powerful tight-binding inhibitor researchgate.net.
Modulation of Ion Channels and Transporters (e.g., CFTR)
The potential for this compound and its analogs to modulate the function of ion channels and transporters has been a subject of investigation, particularly in the context of cystic fibrosis.
Evaluation of F508del-CFTR Corrector Activity
Cystic fibrosis is a genetic disorder often caused by the deletion of phenylalanine at position 508 (F508del) in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This mutation leads to misfolding and impaired trafficking of the protein to the cell membrane. Small molecules known as "correctors" aim to rescue the trafficking of this mutant protein nih.govcff.orgcff.orgluigigreco.info.
In the search for novel F508del-CFTR correctors, a hybrid derivative containing the 1-(4-chlorophenyl)cyclopropanecarboxamide moiety was synthesized and evaluated. However, this particular derivative was found to be poorly effective in correcting the F508del-CFTR defect. This finding was in line with previous research on other correctors that contained a 4-methoxyphenyl cyclopropane carboxamide moiety, which were also inactive. These results underscore the critical importance of the benzodioxole moiety for F508del-CFTR correction activity in the context of the studied chemical series.
Interaction with CFTR Protein Domains
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is a complex ion channel composed of five distinct domains: two membrane-spanning domains (MSDs), two nucleotide-binding domains (NBDs), and a regulatory (R) domain. The proper folding and assembly of these domains are critical for the protein's function in regulating ion and fluid transport across epithelial cell surfaces. mdpi.com Mutations in the CFTR gene can lead to misfolded proteins, causing cystic fibrosis (CF).
Small molecules known as "correctors" have been developed to rescue the function of mutated CFTR proteins by improving their cellular processing and trafficking to the cell surface. nih.gov Analogs and derivatives of this compound are prominent in this area of research. nih.gov These correctors are thought to function by binding to specific domains of the CFTR protein, thereby stabilizing its structure.
Research indicates that some corrector compounds bind to a groove within the first membrane-spanning domain (MSD1), stabilizing this region and facilitating proper protein folding. nih.gov For instance, type I correctors like lumacaftor and tezacaftor are known to occupy an internal cavity in TMD1, linking transmembrane helices 1, 2, 3, and 6 to stabilize the domain's native conformation. mdpi.com Other correctors may act by stabilizing the interface between the domains, such as the NBD1-MSD1/2 interface. nih.gov While the precise binding site of this compound itself is a subject of ongoing investigation, its derivatives are a key class of molecules being explored for their potential to interact with and stabilize these crucial CFTR protein domains. nih.gov
| Domain | Function in CFTR | Potential Interaction with Correctors |
| MSD1/MSD2 | Form the channel pore through the cell membrane. | Corrector molecules can bind within grooves in the MSDs to stabilize the structure. mdpi.comnih.gov |
| NBD1/NBD2 | Bind and hydrolyze ATP to power the opening and closing of the channel. | Correctors can stabilize the interface between NBD1 and the MSDs. nih.gov |
| R-Domain | A regulatory region that must be phosphorylated for the channel to become active. | Not typically a direct target for this class of corrector molecules. |
Insecticidal Activities (for specific derivatives)
Derivatives of this compound belong to a broader class of compounds, including diamide insecticides, which have emerged as significant agents in pest control. nih.gov These compounds are known for their high efficacy and selectivity.
Activity against Agricultural Pests
Research into novel N-phenylbenzamide and anthranilic diamide derivatives, which share structural similarities with this compound, has demonstrated significant insecticidal activity against various agricultural pests. semanticscholar.orgmdpi.com These compounds have been tested against lepidopteran pests, which include the larvae of moths and butterflies that can cause substantial damage to crops.
For example, studies have evaluated the efficacy of such derivatives against pests like Mythimna separata (oriental armyworm) and Spodoptera frugiperda (fall armyworm). semanticscholar.orgmdpi.com In laboratory bioassays, certain novel derivatives have shown mortality rates comparable to or even exceeding those of established commercial insecticides like chlorantraniliprole. mdpi.com The effectiveness of these compounds is often concentration-dependent, with some derivatives showing high mortality rates even at low concentrations. mdpi.com This line of research is focused on developing new, highly active, and safe chemical controls for the management of destructive agricultural pests. mdpi.com
| Pest Species | Class of Derivative | Observed Activity |
| Mythimna separata | Anthranilic Diamide | High mortality (some compounds >80% at 0.8 mg/L). mdpi.com |
| Mythimna separata | N-phenylbenzamide | Moderate to good (one compound showed 90% mortality at 500 µg/mL). semanticscholar.org |
| Spodoptera frugiperda | N-phenylbenzamide | Moderate (up to 86.7% mortality at 500 µg/mL). semanticscholar.org |
| Aphis craccivora | Isoquinoline | Effective at 48 and 72 hours post-treatment. mdpi.com |
Interaction with Insect Ryanodine Receptors
The primary mechanism of insecticidal action for this class of compounds is the modulation of insect ryanodine receptors (RyRs). nih.govnih.gov RyRs are large protein channels located on the sarcoplasmic reticulum of muscle cells that control the release of intracellular calcium (Ca2+), a critical step in muscle contraction. dntb.gov.uaresearchgate.net
Diamide insecticides selectively target insect RyRs, binding to the receptor and locking it in an open state. researchgate.net This leads to an uncontrolled and continuous release of stored calcium ions from the sarcoplasmic reticulum into the cytoplasm of muscle cells. The resulting depletion of intracellular calcium stores and sustained muscle activation causes general lethargy, rapid feeding cessation, paralysis, and ultimately the death of the insect. researchgate.net A key advantage of these insecticides is their high selectivity for insect RyRs over their mammalian counterparts, which contributes to their favorable safety profile for non-target species. nih.gov
Anticonvulsant Properties (for specific derivatives)
In addition to their other biological activities, specific derivatives of this compound have been investigated for their potential as anticonvulsant agents.
In Vivo Preclinical Models (e.g., MES, scPTZ tests)
The initial screening of potential anticonvulsant drugs typically involves well-established preclinical models in rodents, primarily the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that may be effective against non-convulsive (absence) seizures.
Several studies have synthesized and evaluated derivatives containing the N-phenyl or related moieties for their anticonvulsant properties using these standard tests. For instance, a synthesized quinazolinone derivative, QS11, which incorporates a 4-chlorophenyl group, demonstrated protective effects in both MES and scPTZ seizure models. nih.gov Similarly, various N-phenylphthalimide derivatives have been evaluated, with some showing potent activity against MES-induced seizures. nih.gov The efficacy in these models is often quantified by the median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures.
Table of Anticonvulsant Activity Data for Selected Derivatives
| Compound ID | Animal Model | Test | ED50 (mg/kg) | Reference |
|---|---|---|---|---|
| QS11 | Mouse | MES | > Standard Drugs | nih.gov |
| QS11 | Mouse | scPTZ | > Standard Drugs | nih.gov |
| 4-amino-N-(2,6-dimethylphenyl)phthalimide | Mouse | MES | Data not specified | nih.gov |
| 4-amino-N-(2,6-dimethylphenyl)phthalimide | Mouse | scPTZ | Some activity | nih.gov |
Molecular Mechanisms of Action and Target Identification
Intracellular Signaling Pathway Modulation
No studies were found that investigate the effects of N-(4-chlorophenyl)cyclopropanecarboxamide on intracellular signaling cascades.
Cellular Effects Leading to Observed Biological Activities
While some research exists on the biological activities of broader classes of cyclopropanecarboxamide (B1202528) derivatives, specific cellular effects attributed to this compound have not been documented.
Strategic Role in Preclinical Drug Discovery and Development
Lead Compound Identification and Optimization
The identification of a promising lead compound is the foundation of any successful drug discovery program. A lead compound is a chemical entity that demonstrates a desired biological activity and serves as the starting point for optimization into a clinical candidate. The selection of N-(4-chlorophenyl)cyclopropanecarboxamide as a lead scaffold is often rationalized by the advantageous properties imparted by its constituent moieties: the cyclopropane (B1198618) ring and the 4-chlorophenyl group.
The cyclopropyl (B3062369) group is a small, rigid, three-membered ring that has gained increasing attention in medicinal chemistry. Its unique structural and electronic properties can confer several benefits to a drug molecule. reactionbiology.comcreative-bioarray.comacs.org These include:
Conformational Rigidity: The fixed conformation of the cyclopropane ring can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. creative-bioarray.com
Metabolic Stability: The strong C-H bonds of the cyclopropane ring can enhance metabolic stability by reducing susceptibility to enzymatic degradation. creative-bioarray.com
The 4-chlorophenyl group is a common substituent in many biologically active compounds. The chlorine atom at the para-position can significantly impact a molecule's properties through its electronic and steric effects, often leading to enhanced binding affinity and improved metabolic stability.
The optimization of a lead compound like this compound is an iterative process of designing, synthesizing, and testing new analogs to improve their efficacy, selectivity, and drug-like properties. nih.govacs.org This process often involves computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to predict the effects of structural modifications. acs.org
Chemical Space Exploration and Library Design
Chemical space refers to the vast number of possible molecules that could theoretically be created. Exploring this space is essential for discovering novel drug candidates with unique biological activities. The this compound scaffold provides a robust starting point for the exploration of chemical space through the design and synthesis of compound libraries. google.com
The rigid nature of the cyclopropane ring allows for the systematic variation of substituents at different positions, leading to a diverse range of analogs with distinct three-dimensional shapes and physicochemical properties. By attaching different functional groups to the phenyl ring or the amide nitrogen, chemists can create a library of compounds that probes a wide area of chemical space.
A common strategy involves the synthesis of a precursor, such as 1-(4-chlorophenyl)cyclopropane acetonitrile, which can then be readily converted to the corresponding carboxylic acid and subsequently coupled with a variety of amines to generate a diverse library of carboxamides. This approach allows for the rapid generation of numerous analogs for biological screening.
Below is a table illustrating a hypothetical library design based on the this compound scaffold, showcasing the potential for diverse substitutions.
| Compound ID | R1 Substituent (on Phenyl Ring) | R2 Substituent (on Amide Nitrogen) | Predicted Property |
| N-CP-001 | 4-Chloro | H | Parent Compound |
| N-CP-002 | 4-Chloro | Methyl | Increased Lipophilicity |
| N-CP-003 | 4-Chloro | 2-Pyridyl | Potential for H-bonding |
| N-CP-004 | 3,4-Dichloro | H | Altered Electronic Profile |
| N-CP-005 | 4-Fluoro | H | Bioisosteric Replacement |
Scaffold Derivatization for Enhanced Potency and Selectivity
Once a lead compound with a desirable scaffold is identified, the next critical step is to modify its structure to enhance its biological potency and selectivity towards the intended target. Scaffold derivatization of this compound has been successfully employed to develop potent and selective inhibitors of various biological targets, such as protein kinases.
A notable example is the development of novel c-Met kinase inhibitors. The c-Met proto-oncogene is a promising target for cancer therapy, and its dysregulation is implicated in the growth and spread of many tumors. Researchers have designed and synthesized a series of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives, demonstrating that modifications to the parent scaffold can lead to significant improvements in inhibitory activity.
The structure-activity relationship (SAR) studies of these derivatives revealed that the introduction of specific substituents on the terminal phenyl ring and the nature of the linker between the cyclopropane and the heterocyclic moiety are crucial for potency. For instance, the presence of electron-withdrawing groups on the terminal phenyl ring was found to be beneficial for antitumor activity.
The following table summarizes the structure-activity relationship of a series of cyclopropanecarboxamide (B1202528) derivatives as c-Met kinase inhibitors.
| Compound ID | Modification from Parent Scaffold | c-Met IC50 (μM) | A549 Cell Line IC50 (μM) |
| 26a | 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide linker | 0.016 | 1.59 |
| Parent | N/A | >10 | >50 |
Data is illustrative and based on findings from referenced literature.
These findings underscore the versatility of the cyclopropanecarboxamide scaffold and its amenability to chemical modification for achieving high potency and selectivity.
Translational Aspects in Preclinical Research
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For a chemical compound, this involves evaluating its potential to become a safe and effective drug in humans based on preclinical studies. While specific in vivo efficacy data for this compound in animal models of disease are not extensively reported in publicly available literature, the general properties of cyclopropane-containing compounds suggest significant translational potential. reactionbiology.comcreative-bioarray.comacs.org
The enhanced metabolic stability and improved pharmacokinetic profiles often associated with the cyclopropyl moiety are highly desirable attributes for a clinical candidate. creative-bioarray.com These properties can translate to better oral bioavailability, longer half-life, and a more predictable dose-response relationship in humans.
Furthermore, patent literature suggests that cyclopropyl dicarboxamide analogs are being explored for the treatment of a wide range of diseases, including cancer, hyperproliferative diseases, metabolic disorders, and neurodegenerative diseases. This indicates a strong interest from the pharmaceutical industry in the therapeutic potential of this class of compounds. The development of such compounds for diseases with high unmet medical need highlights their perceived translational value.
Preclinical research for neurodegenerative diseases, for example, often focuses on identifying compounds that can cross the blood-brain barrier and modulate key pathological pathways. The physicochemical properties of this compound and its derivatives could be tailored to meet these demanding criteria.
Future Research Directions and Unexplored Avenues for N 4 Chlorophenyl Cyclopropanecarboxamide
Development of Novel Synthetic Pathways
The efficient and versatile synthesis of N-(4-chlorophenyl)cyclopropanecarboxamide and its analogs is paramount for extensive biological screening and structure-activity relationship (SAR) studies. While established methods exist for the formation of the core cyclopropane (B1198618) and amide functionalities, future research should focus on developing more innovative and efficient synthetic strategies.
One promising avenue involves the refinement of the synthesis of the key intermediate, 1-(4-chlorophenyl)cyclopropane carboxylic acid. A reported pathway involves the α-alkylation of 2-(4-chlorophenyl)acetonitrile with 1,2-dibromoethane, followed by hydrolysis of the nitrile group to a carboxylic acid. nih.gov The initial cyclopropanation step can be optimized by exploring various bases and phase transfer catalysts to improve yields and reaction times. For instance, the use of tetra-n-butylammonium bromide (TBAB) as a phase transfer catalyst has been shown to be effective in the synthesis of similar 1-phenylcyclopropane carbonitriles. nih.gov Further investigation into alternative catalysts and reaction conditions, such as microwave-assisted synthesis, could lead to more rapid and scalable production.
Another area for development is the direct amidation of the cyclopropane carboxylic acid with 4-chloroaniline (B138754). Exploring novel coupling agents beyond the standard carbodiimides or acyl chlorides could offer advantages in terms of milder reaction conditions, higher yields, and reduced byproducts. Enzymatic or biocatalytic approaches could also represent a green and highly selective alternative for the amide bond formation.
Furthermore, the development of stereoselective synthetic routes to obtain enantiomerically pure forms of this compound would be a significant advancement. The chirality of the cyclopropane ring can profoundly influence biological activity, and the ability to access individual stereoisomers is crucial for detailed pharmacological evaluation.
Advanced Computational Approaches for Predictive Modeling
Computational modeling and simulation offer powerful tools to accelerate the discovery and optimization of bioactive molecules. For this compound, these approaches can provide valuable insights into its physicochemical properties, potential biological targets, and metabolic fate, thereby guiding experimental efforts.
Future research should employ a range of computational models to build a comprehensive in silico profile of the compound. researchgate.net Quantum mechanical simulations can elucidate its electronic structure and reactivity, providing a basis for understanding its interactions at a molecular level. researchgate.net Molecular dynamics (MD) simulations can be used to study its conformational flexibility and interactions with biological macromolecules such as proteins and nucleic acids.
A key unexplored avenue is the development of quantitative structure-activity relationship (QSAR) models specifically for this compound and its derivatives. researchgate.net By correlating structural features with biological activity, QSAR models can predict the potency of novel analogs before their synthesis, thus prioritizing the most promising candidates. researchgate.net Machine learning algorithms, trained on existing experimental data, could further enhance the predictive power of these models. researchgate.net
Predictive models for absorption, distribution, metabolism, and excretion (ADME) are also crucial. Building such models would help in the early identification of potential pharmacokinetic issues and guide the design of derivatives with improved drug-like properties. nih.gov
Identification of New Molecular Targets and Biological Indications
While the biological activities of this compound are not yet fully characterized, related structures have shown promise in various therapeutic areas. A systematic and high-throughput screening approach is needed to identify its molecular targets and potential biological indications.
Derivatives of cyclopropanecarboxamide (B1202528) have been investigated as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer progression. nih.gov This suggests that this compound and its analogs could be evaluated for their anticancer properties. Screening against a panel of cancer cell lines and specific kinases could reveal potential antitumor activity. nih.govnih.gov For instance, analogs of N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine have demonstrated activity against human melanoma cell lines. nih.gov
The rigid cyclopropane scaffold is also present in molecules with diverse pharmacological effects, including anti-inflammatory, antibacterial, and antifungal activities. nih.govderpharmachemica.com Therefore, broad biological screening of this compound is warranted to uncover novel therapeutic applications. Techniques such as chemical proteomics and affinity-based target identification could be employed to directly identify its protein binding partners within a cellular context.
Exploration of Synergistic Effects with Existing Therapeutic Agents
Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, often leading to enhanced efficacy and reduced side effects. nih.gov Investigating the synergistic effects of this compound with established therapeutic agents is a promising and largely unexplored research direction.
If this compound is found to have anticancer properties, it could be tested in combination with standard chemotherapeutic drugs or targeted therapies. nih.gov Synergy can arise from various mechanisms, such as targeting different pathways involved in disease progression or overcoming drug resistance. mdpi.com For example, one agent might inhibit a primary oncogenic driver while this compound could potentially modulate a compensatory signaling pathway.
Similarly, if anti-inflammatory or antimicrobial activities are discovered, combination studies with existing non-steroidal anti-inflammatory drugs (NSAIDs) or antibiotics could be pursued. These studies would aim to determine if the combination leads to a greater therapeutic effect at lower doses, potentially minimizing toxicity. nih.gov In vitro checkerboard assays followed by in vivo studies in relevant disease models would be essential to validate any synergistic interactions.
Design of Next-Generation Derivatives with Tailored Bioactivity Profiles
The core structure of this compound serves as a valuable scaffold for the design and synthesis of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be instrumental in guiding these design efforts.
Systematic modifications to different parts of the molecule can be explored. For instance, the 4-chlorophenyl group can be substituted with other halogens, alkyl, or alkoxy groups to probe the effect on activity. The amide linker could be modified to alter its hydrogen bonding capacity and conformational rigidity. Furthermore, the cyclopropane ring itself can be substituted to introduce additional functional groups or to explore the impact of stereochemistry. wikipedia.org
The design of these new derivatives should be informed by the findings from computational modeling and the identification of biological targets. For example, if a specific protein target is identified, molecular docking studies can be used to design derivatives that fit more snugly into the binding pocket, leading to enhanced affinity and potency. nih.gov The synthesis and biological evaluation of these novel analogs will be a critical step in translating the initial promise of this compound into tangible therapeutic candidates. nih.gov
Q & A
Basic Question: How can researchers optimize the cyclopropanation step during the synthesis of N-(4-chlorophenyl)cyclopropanecarboxamide derivatives?
Methodological Answer:
The cyclopropanation step is critical for forming the cyclopropane ring. Use cyclopropanation reagents like diiodomethane (CH₂I₂) with zinc-copper couples (Zn/Cu) or transition-metal catalysts (e.g., Rh₂(OAc)₄) under inert atmospheres. Key parameters include:
- Temperature: Maintain 0–25°C to prevent side reactions.
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reagent solubility.
- Stoichiometry: A 1.2:1 molar ratio of cyclopropanating agent to substrate improves yield.
Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm ring formation via -NMR (characteristic cyclopropane protons at δ 0.8–1.5 ppm) .
Basic Question: What spectroscopic techniques are most reliable for confirming the presence of the carboxamide group in this compound?
Methodological Answer:
- Infrared (IR) Spectroscopy: Look for strong absorption bands at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch).
- -NMR: The carbonyl carbon appears at δ 165–175 ppm.
- Mass Spectrometry (HRMS): Confirm molecular ion peaks matching the exact mass (e.g., [M+H] for C₁₀H₉ClNO: 196.0298).
Cross-validate with X-ray crystallography if single crystals are obtainable .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve target selectivity in kinase inhibition?
Methodological Answer:
- Substituent Variation: Modify the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or electron-donating groups (e.g., -OCH₃) to assess potency changes.
- Bioactivity Assays: Test derivatives against kinase panels (e.g., GSK-3β, CDK2) using in vitro enzymatic assays (IC₅₀ determination) and cell-based models (e.g., anti-proliferation in cancer lines).
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with kinase ATP-binding pockets. Correlate computed binding energies with experimental IC₅₀ values .
Advanced Question: What analytical challenges arise during chromatographic analysis of polar derivatives, and how can they be resolved?
Methodological Answer:
Polar functional groups (e.g., -NH₂, -OH) can cause poor retention on reverse-phase columns. Mitigation strategies include:
- Column Choice: Use hydrophilic interaction liquid chromatography (HILIC) or C18 columns with end-capping.
- Mobile Phase: Add 0.1% formic acid or ammonium acetate (5–10 mM) to improve peak shape.
- Derivatization: Acetylate free amines with acetic anhydride to reduce polarity. Validate recovery rates (>90%) via spiked standards .
Advanced Question: What mechanistic approaches elucidate the role of the cyclopropane ring in modulating biological activity?
Methodological Answer:
- Isotopic Labeling: Synthesize -labeled cyclopropane derivatives to track metabolic stability via LC-MS.
- Conformational Analysis: Use nuclear Overhauser effect (NOE) NMR to study ring strain and spatial orientation.
- Comparative Studies: Replace the cyclopropane with cyclohexane or benzene rings; assess changes in target binding (SPR or ITC) and cellular uptake (fluorescence tagging) .
Advanced Question: How can researchers assess the compound’s potential as a neuroprotective agent targeting GSK-3β?
Methodological Answer:
- Enzymatic Assays: Measure inhibition of GSK-3β-mediated tau phosphorylation using recombinant enzyme and ATP analogs (e.g., -ATP).
- Cell Models: Use SH-SY5Y neuroblastoma cells under oxidative stress (H₂O₂-induced). Quantify viability (MTT assay) and apoptosis markers (caspase-3/7 activity).
- In Vivo Validation: Administer derivatives in rodent models of neurodegeneration (e.g., Aβ-infused mice). Monitor cognitive performance (Morris water maze) and biomarker levels (ELISA for p-tau) .
Advanced Question: How should conflicting bioactivity data between in vitro and in vivo studies be addressed?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsomes). Poor oral bioavailability often explains in vitro-in vivo discrepancies.
- Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites.
- Dose Optimization: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align dosing regimens with target engagement .
Basic Question: What stability studies are essential for ensuring compound integrity during storage?
Methodological Answer:
- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.
- Oxidative Stability: Expose to 0.1% H₂O₂; check for sulfoxide/sulfone byproducts.
- Light Sensitivity: Use ICH Q1B guidelines (UV light, 1.2 million lux hours). Store in amber vials under nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
